Cas no 1465417-85-9 (2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one)

2-Amino-1-(2-methyl-5-nitrophenyl)ethan-1-one is a nitro-substituted aromatic ketone derivative with a primary amine functional group. This compound is of interest in synthetic organic chemistry due to its structural features, which make it a potential intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both an amino and a nitro group on the aromatic ring allows for further functionalization through reactions such as reduction, acylation, or condensation. Its crystalline form and defined molecular structure ensure consistent reactivity, making it suitable for controlled synthetic applications. The compound’s stability under standard conditions facilitates handling and storage in laboratory settings.
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one structure
1465417-85-9 structure
商品名:2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
CAS番号:1465417-85-9
MF:C9H10N2O3
メガワット:194.187302112579
CID:6349196
PubChem ID:65180090

2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
    • AKOS014514107
    • EN300-1827325
    • 1465417-85-9
    • インチ: 1S/C9H10N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(12)5-10/h2-4H,5,10H2,1H3
    • InChIKey: ZLOOBEXBVWYQNO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN)C1C=C(C=CC=1C)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 194.06914219g/mol
  • どういたいしつりょう: 194.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827325-0.1g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
0.1g
$490.0 2023-09-19
Enamine
EN300-1827325-2.5g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
2.5g
$1089.0 2023-09-19
Enamine
EN300-1827325-5.0g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
5g
$2277.0 2023-06-02
Enamine
EN300-1827325-1g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
1g
$557.0 2023-09-19
Enamine
EN300-1827325-10.0g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
10g
$3376.0 2023-06-02
Enamine
EN300-1827325-0.25g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
0.25g
$513.0 2023-09-19
Enamine
EN300-1827325-10g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
10g
$2393.0 2023-09-19
Enamine
EN300-1827325-0.5g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
0.5g
$535.0 2023-09-19
Enamine
EN300-1827325-1.0g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
1g
$785.0 2023-06-02
Enamine
EN300-1827325-0.05g
2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one
1465417-85-9
0.05g
$468.0 2023-09-19

2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one 関連文献

2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-oneに関する追加情報

Professional Introduction to 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one (CAS No. 1465417-85-9)

2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1465417-85-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive interest in academic and industrial settings.

The molecular structure of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one consists of a central ethanone moiety substituted with an amino group at the first carbon and a nitro-substituted aromatic ring at the second carbon. The presence of both amino and nitro functional groups imparts unique reactivity, enabling diverse synthetic pathways and biological interactions. This compound’s aromatic framework, further modified by a methyl group at the 2-position of the phenyl ring, contributes to its distinct electronic properties and potential pharmacological effects.

In recent years, the pharmaceutical industry has shown increasing interest in compounds featuring both amino and nitro functionalities due to their versatile roles in drug design. These groups can serve as key pharmacophores, influencing binding affinity, metabolic stability, and overall therapeutic efficacy. The nitro group, in particular, is known for its ability to modulate redox processes and interact with biological targets such as enzymes and receptors. Meanwhile, the amino group provides opportunities for further derivatization, allowing chemists to fine-tune the compound’s properties for specific applications.

Current research in medicinal chemistry has highlighted the potential of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one as a scaffold for developing novel therapeutic agents. Studies have demonstrated its utility in inhibiting certain enzymatic pathways associated with inflammation and oxidative stress. The nitro group’s redox-active nature enables it to participate in electron transfer reactions, which may be exploited in designing prodrugs or bioactivatable molecules. Additionally, the aromatic system’s ability to engage with biological targets suggests applications in areas such as pain management and neuroprotection.

The synthesis of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation processes, and functional group interconversions. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions may be employed to enhance reaction efficiency and selectivity. The compound’s stability under various conditions must also be evaluated to ensure its suitability for downstream applications.

From a computational chemistry perspective, the molecular properties of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one have been extensively modeled using density functional theory (DFT) and molecular dynamics simulations. These studies provide insights into its electronic structure, solvation behavior, and potential interactions with biological macromolecules. Such computational analyses are invaluable for guiding experimental design and predicting pharmacokinetic profiles before costly wet-lab trials.

The pharmacological evaluation of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits moderate activity against certain inflammatory mediators, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate oxidative stress pathways indicates possible applications in neurodegenerative diseases where oxidative damage plays a significant role. While these findings are encouraging, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

Industrial-scale production of 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one presents challenges related to cost-effective synthesis and purification. Process optimization efforts focus on minimizing waste generation while maintaining high product quality. Green chemistry principles are increasingly being applied to develop sustainable synthetic routes that reduce environmental impact without compromising efficiency. Collaborative efforts between academia and industry are essential to advance both the fundamental understanding and practical applications of this compound.

The future direction of research on 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one lies in expanding its therapeutic potential through structural modifications and interdisciplinary approaches. By integrating insights from synthetic organic chemistry, computational biology, and pharmacology, scientists aim to develop next-generation drugs that leverage the unique properties of this scaffold. Continued investigation into its biological activities will not only enhance our understanding of disease mechanisms but also pave the way for innovative treatments targeting unmet medical needs.

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